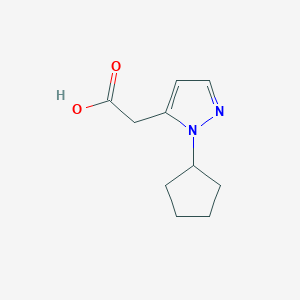

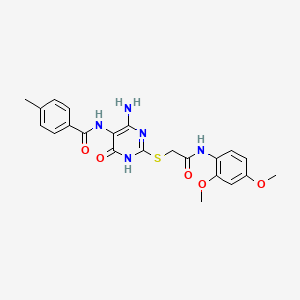

N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" is a derivative of cinnamamide, which is a functional group known for its biological activity. Cinnamamide derivatives have been extensively studied due to their potential therapeutic applications. The compound is structurally related to the 5-phenyl-1H-pyrazol derivatives that have been synthesized and evaluated for their biological activities, particularly as tubulin polymerization inhibitors .

Synthesis Analysis

The synthesis of cinnamamide derivatives typically involves the reaction of cinnamic acid or its derivatives with various amines or amides. In the case of N,N-Bis(2-hydroxyethyl) cinnamamide (BHECA), the synthesis was achieved through an ammonolysis reaction of methyl cinnamate with diethanolamine under mild conditions, resulting in a high yield and easy separation . Although the specific synthesis of "N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide" is not detailed in the provided papers, similar synthetic routes could be employed, such as the cyclocondensation of N-aryl-3-oxobutanethioamides with 5-amino-3-R-4-R1-pyrazoles .

Molecular Structure Analysis

The molecular structure of cinnamamide derivatives is characterized by the presence of a cinnamamide moiety, which is a conjugated system that can interact with biological targets. The 5-phenyl-1H-pyrazol derivatives, for example, have been docked into the crystal structure of tubulin to determine their probable binding model, suggesting that the cinnamamide moiety plays a crucial role in the interaction with the protein . The presence of additional substituents, such as the cyclopropyl and methyl groups in the pyrazol ring, could further influence the binding affinity and specificity.

Chemical Reactions Analysis

Cinnamamide derivatives can participate in various chemical reactions due to their functional groups. For instance, BHECA can undergo reversible [2+2] cycloaddition under alternating ultraviolet irradiation, demonstrating its photo-responsive nature . The cyclocondensation reactions involving pyrazoles and thioamides lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives, indicating that the cinnamamide derivatives can be versatile intermediates in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. BHECA was characterized using various analytical techniques such as FT-IR, 1H-NMR, MS, DSC, and TGA, which provided insights into its elemental composition, molecular interactions, and thermal stability . The biological evaluation of the 5-phenyl-1H-pyrazol derivatives revealed that some compounds exhibit potent inhibitory activity against tubulin polymerization, with compound 5j showing superior activity compared to Colchicine . These properties are crucial for the development of cinnamamide derivatives as therapeutic agents.

科学研究应用

抗癌研究中的肉桂酸衍生物

肉桂酸衍生物,包括酰胺,因其潜在的抗癌特性而受到关注。肉桂酸的化学结构允许进行各种修饰,导致广泛的生物活性。研究已经突出了这些衍生物的抗癌潜力,表明尽管有着悠久的药用历史,它们的利用仍未充分。它们的合成和生物评价显示出有希望的抗肿瘤功效,与对像“N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)肉桂酰胺”这样的衍生物在潜在抗癌应用中的兴趣一致 (De, Baltas, & Bedos-Belval, 2011)。

吡唑啉衍生物在治疗应用中

吡唑啉以其多功能的药理特性而闻名,包括抗癌活性。这些化合物已经被合成并获得专利,显示出广泛的生物效应。吡唑啉衍生物的治疗相关性涵盖了抗微生物、抗炎、镇痛和抗癌活性等多种活性。这表明像“N-((5-环丙基-1-甲基-1H-吡唑-3-基)甲基)肉桂酰胺”这样的特定化合物可能具有多样化的治疗潜力,需要进一步研究其具体活性和作用机制 (Shaaban, Mayhoub, & Farag, 2012)。

属性

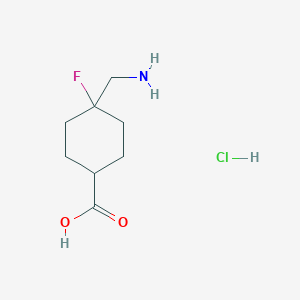

IUPAC Name |

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O/c1-20-16(14-8-9-14)11-15(19-20)12-18-17(21)10-7-13-5-3-2-4-6-13/h2-7,10-11,14H,8-9,12H2,1H3,(H,18,21)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQLLUQSDBMWJZ-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-methoxy-N,5-dimethylbenzenesulfonamide](/img/structure/B2543733.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)